2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound that belongs to the class of sulfonamides and is characterized by its unique structure, which includes a tetrahydroquinoline ring. This compound is notable for its role as an activator of pyruvate kinase, specifically the M2 isoform, which is significant in various metabolic pathways. The empirical formula for this compound is C9H10N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The compound can be synthesized through various methods involving commercially available anilines and sulfonyl chlorides. Its derivatives have been explored in scientific research for potential therapeutic applications due to their biological activity.
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is classified as a heterocyclic compound due to the presence of a nitrogen atom within its ring structure. It falls under the category of bioactive compounds with significant relevance in medicinal chemistry and drug development.
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves several key steps:
The reaction conditions are critical for optimizing yield and minimizing by-products. Parameters such as temperature, reaction time, and concentration of reagents are carefully controlled during synthesis.
The molecular structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide features a tetrahydroquinoline core with a sulfonamide group at the 6-position and a carbonyl group at the 2-position. The structural formula can be represented as follows:
Key structural data includes bond angles and lengths typical for tetrahydroquinolines and sulfonamides. The presence of functional groups such as carbonyl (C=O) and sulfonamide (SO₂NH₂) influences both chemical reactivity and biological activity.
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo several types of chemical reactions:
The specific conditions for these reactions vary widely depending on desired outcomes and may include temperature adjustments and solvent choices to favor particular pathways.
The mechanism by which 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide acts as a pyruvate kinase activator involves binding to the enzyme's allosteric site. This binding enhances enzyme activity by stabilizing its active conformation, thereby promoting glycolytic flux in tumor cells.
Studies have shown that this compound exhibits low nanomolar potency with selectivity over other pyruvate kinase isoforms. Its activation mechanism is crucial for understanding its potential therapeutic applications in cancer metabolism.
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization.
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several significant applications:
This compound exemplifies how modifications in chemical structure can lead to enhanced biological activity and therapeutic potential.
Pyruvate Kinase Muscle Isozyme 2 (PKM2) serves as a pivotal regulator of glycolytic flux in cancer cells. Unlike normal differentiated cells that predominantly express the highly active, constitutively tetrameric Pyruvate Kinase Muscle Isozyme 1 (PKM1) or other tissue-specific isoforms (Pyruvate Kinase Liver Isozyme, Pyruvate Kinase Red Blood Cell Isozyme), cancer cells selectively express PKM2. This isoform exists in a dynamic equilibrium between a high-activity tetrameric state and a low-activity dimeric state [1] [9]. The dimeric form of PKM2 predominates in tumors, creating a metabolic bottleneck at the final step of glycolysis. This reduces the conversion of phosphoenolpyruvate to pyruvate, causing an accumulation of upstream glycolytic intermediates [1] [3]. These intermediates are shunted into biosynthetic pathways (e.g., nucleotide synthesis via the pentose phosphate pathway, serine/glycine synthesis, glycerol synthesis for lipid membranes) essential for rapid cell proliferation [3] [9]. This metabolic reprogramming, known as the Warburg Effect or aerobic glycolysis, enables cancer cells to prioritize biomass production over efficient ATP generation via mitochondrial oxidative phosphorylation, even under normoxic conditions [8] [9]. PKM2 expression is further upregulated by oncogenic signals (e.g., c-Myc, Hypoxia-Inducible Factor 1 Alpha) and post-translational modifications (e.g., tyrosine phosphorylation), solidifying its role as a central driver of the tumor metabolic phenotype [9] [10].
Table 1: Metabolic Characteristics of Normal Cells vs. PKM2-Expressing Cancer Cells
Feature | Normal Cells (PKM1/PKL/PKR) | Cancer Cells (PKM2 Dominant) |
---|---|---|
Primary PK Isoform | PKM1 (muscle, brain), PKL (liver, kidney), PKR (RBC) | PKM2 |
PK Quaternary State | Stable, highly active tetramer (PKM1, PKL, PKR) | Dynamic shift: Low-activity dimer ↔ High-activity tetramer |
Glycolytic Flux | High flux through PK to pyruvate | Bottleneck at PK step; Reduced PK activity |
Glucose Carbon Fate | Primarily oxidized to CO₂ via TCA cycle/OXPHOS | Accumulated intermediates diverted to biosynthesis |
ATP Yield from Glucose | High (OxPhos dominant) | Low (Glycolysis dominant) |
Lactate Production | Low (except under hypoxia) | High (even under normoxia - Aerobic glycolysis) |
Primary Function | Energy production | Biomass production for proliferation |
The discovery that PKM2 expression is nearly ubiquitous in tumors and its low-activity state is crucial for the Warburg effect established it as a compelling therapeutic target. The hypothesis emerged that pharmacologically stabilizing PKM2 in its highly active tetrameric form could force a metabolic shift in cancer cells. This shift would increase glycolytic flux through pyruvate kinase, depleting upstream glycolytic intermediates needed for biosynthesis and potentially suppressing tumor growth [1] [3] [10]. Early research validated this concept: genetic knockdown of PKM2 and replacement with PKM1 reduced tumor formation in xenograft models, and reversal of the Warburg effect via metabolic reprogramming impaired cancer cell proliferation [1] [9]. This spurred the search for small-molecule PKM2 activators. Initial chemotypes included diarylsulfonamides and thieno[3,2-b]pyrrole[3,2-d]pyridazinones, demonstrating proof-of-concept that pharmacological activation was feasible and could elicit anticancer effects [1]. These molecules bind at the PKM2 subunit interface, promoting tetramerization and enhancing the enzyme's affinity for its substrate, phosphoenolpyruvate [1] [10]. The therapeutic promise lies in exploiting a fundamental metabolic vulnerability specific to cancer cells expressing the dimeric PKM2 isoform.
High-throughput screening efforts identified the 2-oxo-N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (Compound 3) as a novel hit with promising PKM2 activating potential (AC₅₀ = 790 nM) [1] [2]. This discovery marked the introduction of the 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold as the third distinct chemotype for PKM2 activation, following diarylsulfonamides and thienopyrrolepyridazinones [1] [2]. The core structure features a cyclic amide (lactam) fused to a partially saturated quinoline ring, providing a rigid framework. The sulfonamide group at the 6-position serves as a critical linker to diverse aromatic/heteroaromatic amines. This scaffold offered advantages in synthetic accessibility and potential for optimization [1]. Early structure-activity relationship studies confirmed the essentiality of the N-H sulfonamide linkage and the 6-membered lactam ring for potent activation, as modifications like N-methylation, amide replacement, or ring size alteration significantly diminished activity [1]. This chemotype laid the foundation for extensive medicinal chemistry campaigns to optimize potency, selectivity, and physicochemical properties, positioning tetrahydroquinoline sulfonamides as a significant class in PKM2 activator research [1] [2] [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0